molecular formula C10H8N2O2 B8804635 5-Benzylidenehydantoin

5-Benzylidenehydantoin

Cat. No.: B8804635
M. Wt: 188.18 g/mol
InChI Key: UDTSPKADQGPZFS-UHFFFAOYSA-N
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Description

5-Benzylidenehydantoin is a chemical compound that belongs to the class of hydantoins, which are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a benzylidene group attached to the hydantoin ring. Hydantoins are known for their diverse biological activities and are found in several medicinal compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidenehydantoin typically involves the reaction of hydantoin with aromatic aldehydes through a Knoevenagel condensation reaction. This reaction is carried out in the presence of catalysts such as urea-p-toluenesulfonic acid or guanidine hydrochloride-triethylamine in solvents like polyethylene glycol . The reaction conditions can vary depending on the nature of the substituents on the aromatic aldehyde, with electron-rich aldehydes favoring the urea-p-toluenesulfonic acid catalyst and electron-poor aldehydes favoring the guanidine hydrochloride-triethylamine catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Benzylidenehydantoin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The hydantoin ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylidenehydantoin oxides, while reduction can produce benzylhydantoin derivatives.

Scientific Research Applications

5-Benzylidenehydantoin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 5-Benzylidenehydantoin is unique due to its benzylidene group, which imparts distinct biological activities compared to other hydantoin derivatives. Its ability to inhibit EGFR and induce DNA damage sets it apart from other similar compounds .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-benzylideneimidazolidine-2,4-dione

InChI

InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)

InChI Key

UDTSPKADQGPZFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 100 grams (1.0 mole) of hydantoin, 106 grams (1.0 mole) of benzaldehyde, 63 grams (1.0 mole) of ammonium formate, and 230 grams (5.0 moles) of formic acid were held for 3 hours at reflux temperature. After the cooling off, there were obtained 173 grams of 5-benzylidene hydantoin, corresponding to 92% of theory based on hydantoin.
Quantity
100 g
Type
reactant
Reaction Step One
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106 g
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reactant
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Quantity
63 g
Type
reactant
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Quantity
230 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 100 grams (1.0 mole) of hydantoin, 106 grams (1.0 mole) of benzaldehyde, and 370 grams (5.0 moles) of propionic acid, there were added 17 grams (1.0 mole) of ammonia. The mixture was subsequently held for 3 hours at reflux temperature. After the cooling off, there were obtained 178 grams of 5-benzylidene hydantoin, corresponding to 95% of theory based on hydantoin.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
370 g
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reactant
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Quantity
17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 37.5 g amount of glycine and 26.5 g of sodium carbonate were dissolved in 200 ml of water in the flask. Then, 53.0 g of benzaldehyde and 50.0 g of hydantoin were added to the resultant solution. The mixture was allowed to react at a temperature of 100° C. for 1 hour while stirring. During the reaction, the pH of the reaction mixture was 9.7 to 9.4. After cooling, the precipitated 5-benzylidene hydantoin was separated and recovered from the reaction mixture. Thus, 83.0 g of 5-benzylidene hydantoin was obtained. The yield was 88% based on the hydantoin.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
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solvent
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Quantity
53 g
Type
reactant
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Quantity
50 g
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reactant
Reaction Step Two
[Compound]
Name
resultant solution
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Similar to the procedure of U.S. Pat. No. 4,345,072, a mixture comprising hydantoin (25 g, 0.25 mole), benzaldehyde (29.3 g, 0.275 mole), ammonium acetate (19.3 g, 0.25 mole) and glacial acetic acid (60 g) were placed in a round bottom flask fitted with stirrer, condenser, thermometer and heating mantle. The white solids became yellow on heating. All the solids dissolved when the temperature reached between 120° C. and 134° C. The mixture was refluxed for one-half hour (125° to 134° C.) and then held at 120° C. for 4 hours with stirring. Solids crystallized out on cooling to room temperature. The solid was suction filtered, water washed and then ethanol washed. After air drying, the yellow orange solid had a weight of 38.0 g for an 81% yield. The melting point of the 5-benzalhydantoin obtained was determined to be 218°-220° C. which corresponds to the melting point reported in BIOCHEM J. 29, 542 (1935).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods V

Procedure details

50 g (0.5 mole) of hydantoin, 55 g (52 ml, 0.52 mole) of benzaldehyde and 46 g (45 ml, 0.7 mole of ethanol amine are admixed in 500 ml of water at 70° C. The temperature is raised to 90° C. and the reaction mixture is stirred for 4 hours. The solution is cooled and acidified with concentrated hydrochloric acid (pH 3-4). The mixture is allowed to stand at 10° C. for an hour, the product is filtered off, washed with cold water and dried. Thus 84.5 g of the desired compound are obtained, yield 89%. Mp.: 220°-222° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
89%

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